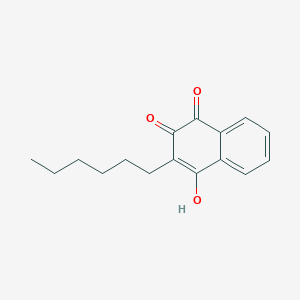

3-Hexyl-4-hydroxynaphthalene-1,2-dione

Beschreibung

Eigenschaften

CAS-Nummer |

22799-67-3 |

|---|---|

Molekularformel |

C16H18O3 |

Molekulargewicht |

258.31 g/mol |

IUPAC-Name |

3-hexyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C16H18O3/c1-2-3-4-5-10-13-14(17)11-8-6-7-9-12(11)15(18)16(13)19/h6-9,17H,2-5,10H2,1H3 |

InChI-Schlüssel |

KNFLGUVQHQWJTD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-4-hydroxynaphthalene-1,2-dione typically involves the alkylation of 4-hydroxy-1,2-naphthoquinone with a hexyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 3-Hexyl-4-hydroxynaphthalene-1,2-dione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hexyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

Reduction: The carbonyl groups in the naphthoquinone structure can be reduced to form hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkyl halides or amines can react with the hydroxyl group under basic conditions.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of alkylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Hexyl-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Hexyl-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3-Hexyl-4-hydroxynaphthalene-1,2-dione and Hydroxyacequinocyl

Key Findings:

Alkyl Chain Impact on Lipophilicity: The hexyl chain in 3-Hexyl-4-hydroxynaphthalene-1,2-dione confers moderate lipophilicity, balancing solubility in polar and non-polar media. In contrast, Hydroxyacequinocyl’s dodecyl chain enhances lipid membrane permeability, making it more effective in penetrating arthropod cuticles but less water-soluble .

Stability and Applications: Hydroxyacequinocyl’s stability in organic solvents (e.g., acetone, ethanol) supports its formulation in commercial acaricides. The shorter hexyl chain in 3-Hexyl-4-hydroxynaphthalene-1,2-dione may reduce environmental persistence but improve biodegradability, a critical factor in regulatory approvals .

Bioactivity Mechanisms: Both compounds likely inhibit mitochondrial electron transport in pests via their quinone moieties. However, Hydroxyacequinocyl’s extended alkyl chain may enhance binding to hydrophobic enzyme pockets, increasing potency against resistant mite species .

Methodological Considerations

Structural elucidation of naphthoquinones often employs X-ray crystallography, with software like SHELX facilitating refinement.

Q & A

Q. Advanced: How can regioselectivity challenges during alkylation be addressed?

Use steric or electronic directing groups. For example, protecting the hydroxyl group with a tert-butyldimethylsilyl (TBS) group before alkylation can improve regioselectivity. Computational modeling (DFT) may predict favorable reaction pathways .

Basic: What experimental designs are critical for assessing the compound’s toxicity in mammalian models?

Methodological Answer:

Follow OECD guidelines for acute and subchronic toxicity:

- Dose Range-Finding : Administer 10–1000 mg/kg (oral or dermal) to rodents (e.g., Sprague-Dawley rats) for 14 days. Monitor mortality, body weight, and organ histopathology .

- Endpoint Selection : Include systemic effects (hepatic, renal, hematological) and oxidative stress biomarkers (MDA, GSH).

- Controls : Use vehicle-only and positive controls (e.g., naphthalene at 200 mg/kg) .

Q. Advanced: How can bias in toxicological studies be minimized?

Adopt a Risk of Bias (RoB) framework:

- Selection Bias : Randomize dose groups and conceal allocation (e.g., coded syringes).

- Detection Bias : Blind researchers to treatment groups during data collection.

- Statistical Power : Use ≥10 animals/group to ensure confidence intervals <20% .

Basic: What spectroscopic and crystallographic methods are suitable for structural elucidation?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL (space group determination, R-factor <0.05) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: ~316.4).

- UV-Vis : Detect π→π* transitions (λmax ~260 nm in ethanol) .

Q. Advanced: How are computational methods applied to predict electronic properties?

Perform DFT calculations (Gaussian 16) to model HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry data to validate redox behavior .

Basic: What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

Q. Advanced: How can structure-activity relationships (SAR) inform eco-toxicity predictions?

Compare with analogs (e.g., methylnaphthalenes): The hexyl chain may enhance lipophilicity (logP ~4.2), increasing bioaccumulation potential. Use QSAR models (EPI Suite) to predict LC50 in fish .

Basic: How is the compound’s reactivity exploited in materials science applications?

Methodological Answer:

- Coordination Chemistry : Synthesize metal complexes (e.g., Zn²⁺, Fe³⁺) by refluxing with metal salts in ethanol. Characterize via FTIR (shift in carbonyl peaks) and magnetic susceptibility .

- Polymer Additives : Incorporate into epoxy resins (1–5 wt%) to study thermal stabilization (TGA analysis; ΔTdecomp >20°C) .

Q. Advanced: What mechanistic insights explain its role in organic electronics?

The 1,2-diketone moiety enables π-stacking in thin films (XRD). Cyclic voltammetry reveals reversible redox peaks (E1/2 = −1.2 V vs. Ag/AgCl), suggesting utility in n-type semiconductors .

Basic: What safety protocols are essential during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.